molecular formula C15H17ClN4O B1472188 6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride CAS No. 1333254-61-7

6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride

Cat. No. B1472188
CAS RN: 1333254-61-7
M. Wt: 304.77 g/mol
InChI Key: GSRJBOYGEDAMDK-UHFFFAOYSA-N
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Description

6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride is a chemical compound with the molecular formula C15H17ClN4O. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride consists of a quinoline ring attached to a piperazine ring via a carbonitrile group . The quinoline ring also has a methoxy group attached to it.

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Potential : Compounds structurally related to 6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. Some derivatives demonstrated significant cytotoxic activities, which were further supported by molecular docking studies showing good binding affinity to certain proteins involved in cancer progression (Parveen et al., 2017).

  • Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines, substituted with piperazine nuclei, have been developed and characterized as potential DNA-specific fluorescent probes. Their ability to exhibit enhanced fluorescence upon binding to DNA suggests their application in bioanalytical chemistry for DNA detection (Perin et al., 2011).

  • Antimicrobial and Antimycobacterial Activities : Derivatives of 6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile have shown promising antimicrobial and antimycobacterial activities in vitro. These activities highlight the potential of such compounds in the development of new therapeutic agents against various bacterial infections (Patel et al., 2011).

  • Antibacterial Properties : Synthesis of quinoline and its derivatives, including those related to the piperazine moiety, has been explored for antibacterial activity. Some of these compounds have shown efficacy against a range of bacteria, indicating their potential in antibacterial drug development (Kumar et al., 2021).

Chemical Synthesis and Characterization

  • Synthetic Methods : Research has also focused on developing efficient synthetic routes for compounds containing the quinoline and piperazine moieties. These methods are crucial for enabling the exploration of their biological activities and potential therapeutic applications (Fathalla & Pazdera, 2017).

properties

IUPAC Name

6-methoxy-2-piperazin-1-ylquinoline-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O.ClH/c1-20-13-2-3-14-11(9-13)8-12(10-16)15(18-14)19-6-4-17-5-7-19;/h2-3,8-9,17H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRJBOYGEDAMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)N3CCNCC3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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